molecular formula C12H12O4 B8716271 2-methoxy-4-[(1E)-3-oxoprop-1-en-1-yl]phenyl acetate

2-methoxy-4-[(1E)-3-oxoprop-1-en-1-yl]phenyl acetate

Cat. No.: B8716271
M. Wt: 220.22 g/mol
InChI Key: VEKAJHBFBMWJKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. It is a derivative of isoeugenol and is commonly used in the fragrance and flavor industry due to its pleasant aroma.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-[(1E)-3-oxoprop-1-en-1-yl]phenyl acetate typically involves the acetylation of isoeugenol. This reaction can be carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid or pyridine . The reaction conditions usually involve heating the mixture to a temperature of around 60-70°C for several hours to ensure complete acetylation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts such as sulfuric acid or pyridine remains common in industrial processes .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-[(1E)-3-oxoprop-1-en-1-yl]phenyl acetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces substituted phenyl acetates.

Scientific Research Applications

2-methoxy-4-[(1E)-3-oxoprop-1-en-1-yl]phenyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxy-4-[(1E)-3-oxoprop-1-en-1-yl]phenyl acetate involves its interaction with various molecular targets and pathways. It has been shown to inhibit the STAT3 pathway, which is involved in inflammation and cell proliferation . By inhibiting this pathway, the compound can exert anti-inflammatory effects and potentially protect against neurodegenerative diseases.

Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

[2-methoxy-4-(3-oxoprop-1-enyl)phenyl] acetate

InChI

InChI=1S/C12H12O4/c1-9(14)16-11-6-5-10(4-3-7-13)8-12(11)15-2/h3-8H,1-2H3

InChI Key

VEKAJHBFBMWJKI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=CC=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Acetoxy vanillin (5.0 g, 2.6×10-2M) is dissolved in dry THF (300 ml) with formyl methylenetriphenylphosphorane (78 g, 2.6×10-2M) and refluxed under an atmosphere of argon for 80 hours. The reaction mixture is concentrated to dryness and chromatographed on flash silica to afford 4-acetoxy-3-methoxycinnamaldehyde (3 g, 54% yield); mp=83°-86° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
78 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One

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